molecular formula C20H18ClN3O2 B15015426 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B15015426
M. Wt: 367.8 g/mol
InChI Key: PSCDVXUKWLFLEI-FSJBWODESA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the furan ring or the hydrazide moiety.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide stands out due to its unique combination of a furan ring and a hydrazide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent antimicrobial activity make it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C20H18ClN3O2/c1-14-2-8-17(9-3-14)22-13-20(25)24-23-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

PSCDVXUKWLFLEI-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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